N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea
Overview
Description
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea, also known as KB-141, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of thioureas and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea exerts its biological effects by inhibiting the activity of thioredoxin reductase, an enzyme that plays a critical role in cellular redox homeostasis. This enzyme is involved in the reduction of thioredoxin, a protein that regulates the redox state of many cellular proteins. By inhibiting thioredoxin reductase, this compound disrupts the redox balance in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-viral properties. It has also been found to inhibit the growth of certain bacteria and fungi. These properties make this compound a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in lab experiments is its high specificity for thioredoxin reductase. This allows for targeted inhibition of this enzyme without affecting other cellular processes. However, this compound has some limitations as well. It is relatively unstable and can degrade over time, making it difficult to store and handle. Additionally, its toxicity profile is not well-understood, and further studies are needed to determine its safety for use in humans.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea. One area of interest is the development of more stable analogs of this compound that can be used in clinical settings. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents for improved efficacy. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in humans. Overall, this compound has great potential for use in various scientific research applications, and further studies are needed to fully understand its potential.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more stable analogs for clinical use.
Scientific Research Applications
N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been found to exhibit a wide range of scientific research applications. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. This enzyme is overexpressed in many cancer cells and is essential for their survival. Therefore, this compound has the potential to be used as a targeted therapy for cancer treatment.
properties
IUPAC Name |
1-cyclohexyl-3-[1-(2,5-dimethylphenyl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-12-9-10-13(2)16(11-12)14(3)18-17(20)19-15-7-5-4-6-8-15/h9-11,14-15H,4-8H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIJJVVJKXUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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